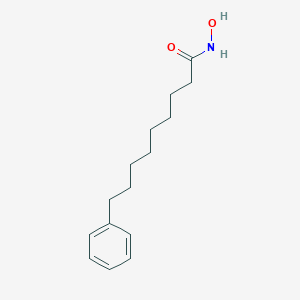
9-Phenylnonanohydroxamic acid
Übersicht
Beschreibung
TCN 213 is a selective, surmountable, glycine-dependent antagonist of the GluN1/GluN2A N-methyl-D-aspartate receptor (NMDAR). This compound is known for its high selectivity towards GluN1/GluN2A over GluN1/GluN2B receptors . It has been widely used in scientific research to monitor the switch in NMDAR expression in developing cortical neurons .
Analyse Chemischer Reaktionen
TCN 213 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Interaktion mit Glycin und Glutamat betreffen. Die Verbindung wirkt als Glycin-abhängiger Antagonist, das heißt, ihre Aktivität wird durch das Vorhandensein von Glycin beeinflusst . Die wichtigsten Reaktionen sind:
Antagonismus von NMDA-induzierten Strömen: TCN 213 antagonisiert NMDA-induzierte Ströme in Neuronen, die mit GluN2A-Untereinheiten transfiziert sind.
Überwindbare Hemmung: Die Hemmung durch TCN 213 kann durch Erhöhung der Konzentration von Glycin überwunden werden.
Wissenschaftliche Forschungsanwendungen
TCN 213 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie:
Überwachung der NMDAR-Expression: TCN 213 wird verwendet, um den Wechsel in der NMDAR-Expression in sich entwickelnden kortikalen Neuronen pharmakologisch zu überwachen.
Elektrophysiologische Studien: Die Verbindung wird in Zwei-Elektroden-Spannungsklemmenaufzeichnungen verwendet, um ihre pharmakologische Aktivität an rekombinanten NMDA-Rezeptoren zu untersuchen.
Neurotoxizitätsstudien: TCN 213 wird verwendet, um die NMDA-Rezeptorabhängigkeit der NMDA-induzierten Excitotoxizität in kortikalen Neuronen zu beurteilen.
Wirkmechanismus
TCN 213 entfaltet seine Wirkung, indem es selektiv den GluN1/GluN2A NMDAR blockiert. Der Antagonismus der Verbindung ist Glycin-abhängig, aber unabhängig von Glutamatkonzentrationen in externen Aufnahmelösungen . Die Hemmung durch TCN 213 ist überwindbar, das heißt, sie kann durch Erhöhung der Konzentration von Glycin überwunden werden . Die Verbindung bindet an eine neuartige allosterische Stelle, die sich an der Dimergrenzfläche zwischen den GluN1- und GluN2-Agonistbindungsdomänen befindet, und reduziert die Glycinpotenz .
Wirkmechanismus
TCN 213 exerts its effects by selectively blocking the GluN1/GluN2A NMDAR. The compound’s antagonism is glycine-dependent but independent of glutamate concentrations in external recording solutions . The inhibition by TCN 213 is surmountable, meaning it can be overcome by increasing the concentration of glycine . The compound binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains, reducing glycine potency .
Vergleich Mit ähnlichen Verbindungen
TCN 213 wird mit anderen GluN1/GluN2A-Rezeptorantagonisten verglichen, wie z. B. TCN 201. Beide Verbindungen sind Sulfonamidderivate, die durch Hochdurchsatz-Screening identifiziert wurden . TCN 201 zeigt eine submikromolare Potenz und eine über 300-fache Selektivität für GluN1/GluN2A-Rezeptoren . Die Einzigartigkeit von TCN 213 liegt in seiner hohen Selektivität für GluN1/GluN2A gegenüber GluN1/GluN2B-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung des Entwicklungswechsels in der Zusammensetzung der NMDAR-Untereinheiten macht .
Ähnliche Verbindungen
Eigenschaften
CAS-Nummer |
114917-95-2 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-hydroxy-9-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |
InChI-Schlüssel |
QPQXHUPMOXYPRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCC(=O)NO |
Key on ui other cas no. |
114917-95-2 |
Synonyme |
9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














